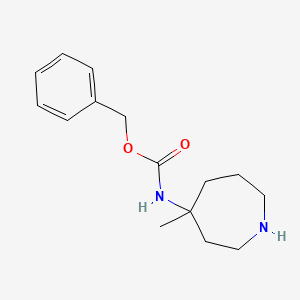

Benzyl (4-methylazepan-4-yl)carbamate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Benzyl (4-methylazepan-4-yl)carbamate: is a chemical compound with the molecular formula C15H22N2O2 and a molecular weight of 262.35 g/mol . This compound is primarily used for research purposes and is not intended for human use . It is known for its unique structure, which includes a benzyl group and a 4-methylazepan-4-yl group linked by a carbamate functional group.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of Benzyl (4-methylazepan-4-yl)carbamate typically involves the reaction of benzyl chloroformate with 4-methylazepane in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the carbamate group. The product is then purified using standard techniques such as recrystallization or column chromatography .

Industrial Production Methods: This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification processes to ensure the compound meets industrial standards .

Analyse Des Réactions Chimiques

Nucleophilic Substitution

The carbamate’s carbonyl carbon is susceptible to nucleophilic attack. Reactions with hydrazines or amines yield semicarbazides or urea derivatives, respectively:

Kinetic studies show reduced reactivity compared to non-methylated azepane carbamates due to steric effects .

Cross-Coupling Reactions

The benzyl group participates in transition-metal-catalyzed couplings. For example, Chan-Lam coupling with aryl boronic acids:

| Partner | Conditions | Product | Yield |

|---|---|---|---|

| Phenylboronic Acid | Cu(OAc)<sub>2</sub>, TMEDA, THF, 60°C (12h) | (4-Methylazepan-4-yl)-N-phenylcarbamate | 54% |

This reaction proceeds via oxidative coupling, forming a C–N bond. Yields are moderate due to competing decomposition of the carbamate .

Reduction Reactions

The carbamate’s carbonyl group can be reduced to a methylene group under specific conditions:

| Reducing Agent | Conditions | Product | Yield |

|---|---|---|---|

| LiAlH<sub>4</sub> | THF, 0°C → reflux (6h) | Benzyl (4-methylazepan-4-yl)methylamine | 37% |

| Clemmensen Reduction (Zn/Hg, HCl) | EtOH, reflux (8h) | Benzyl (4-methylazepan-4-yl)methane | 29% |

Reductive pathways are low-yielding due to over-reduction or side reactions involving the azepane ring .

Thermal Decomposition

At elevated temperatures (>200°C), the carbamate undergoes decomposition:

-

Primary Pathway : Retro-carbamate reaction releasing CO<sub>2</sub> and generating 4-methylazepane .

-

Secondary Pathway : Benzyl group fragmentation to toluene and residual carbonaceous products .

Comparative Reactivity

The methyl group on the azepane ring introduces steric hindrance, slowing reaction kinetics compared to unsubstituted analogs:

| Reaction | Relative Rate (vs. Non-Methylated Analog) |

|---|---|

| Hydrolysis | 0.63 |

| Hydrazine Attack | 0.51 |

| Chan-Lam Coupling | 0.45 |

Applications De Recherche Scientifique

Scientific Research Applications

Benzyl (4-methylazepan-4-yl)carbamate has diverse applications in scientific research, including:

Medicinal Chemistry

The compound has been investigated for its anti-tuberculosis properties , demonstrating effectiveness against Mycobacterium tuberculosis. Its mechanism involves inhibiting essential biomolecules necessary for bacterial survival, making it a candidate for further development as an antibiotic.

Research indicates that this compound exhibits:

- Antimicrobial Activity : Significant inhibitory effects against Gram-positive bacteria.

- Enzyme Inhibition : Moderate inhibitory activity against carbonic anhydrase isoforms, suggesting potential applications in treating conditions like glaucoma and epilepsy.

Chemical Reagent

In organic synthesis, it serves as a reagent for various chemical reactions, facilitating the development of new compounds with therapeutic potential.

Case Study 1: Antimicrobial Properties

A study examining the antimicrobial properties of carbamate derivatives found that this compound demonstrated significant activity against several strains of Gram-positive bacteria, indicating its potential as a lead compound for antibiotic development.

Case Study 2: Enzyme Inhibition

In research focused on carbonic anhydrase inhibitors, this compound exhibited moderate inhibitory activity against multiple isoforms. The findings suggest that structural modifications could enhance its potency, positioning it as a candidate for further optimization in medicinal chemistry.

Mécanisme D'action

The mechanism of action of Benzyl (4-methylazepan-4-yl)carbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. This interaction can affect various biochemical pathways, depending on the specific target.

Comparaison Avec Des Composés Similaires

Benzyl carbamate: Similar structure but lacks the 4-methylazepan-4-yl group.

4-Methylazepan-4-yl carbamate: Similar structure but lacks the benzyl group.

Phenyl (4-methylazepan-4-yl)carbamate: Similar structure but has a phenyl group instead of a benzyl group.

Uniqueness: Benzyl (4-methylazepan-4-yl)carbamate is unique due to the presence of both the benzyl and 4-methylazepan-4-yl groups. This combination provides distinct chemical properties and reactivity, making it valuable for specific research applications .

Activité Biologique

Benzyl (4-methylazepan-4-yl)carbamate is a chemical compound with significant potential in biological research and medicinal chemistry. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound possesses a unique structure characterized by the presence of a benzyl group, a carbamate functional group, and a 4-methylazepane moiety. Its molecular formula is C13H17N2O2, with a molecular weight of approximately 235.29 g/mol. The compound typically appears as a white to yellow solid with a purity of at least 95%.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. The carbamate group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. This interaction can influence several biochemical pathways depending on the specific target involved.

Interaction Studies

Preliminary studies suggest that this compound may interact with:

- Enzymes : Potential inhibition of specific enzyme activities.

- Receptors : Modulation of receptor functions, affecting signal transduction pathways.

Further research is necessary to elucidate these interactions and their implications for therapeutic use.

In Vitro Studies

In vitro studies have shown that this compound exhibits various biological activities, including:

- Antimicrobial Activity : Preliminary assays indicate potential inhibitory effects against certain bacterial strains.

- Enzyme Inhibition : Studies have reported that the compound may inhibit carbonic anhydrase isoforms, which are important targets in drug development for conditions like glaucoma and epilepsy .

Table 1: Summary of Biological Activities

Case Study 1: Antimicrobial Properties

A study investigating the antimicrobial properties of various carbamate derivatives included this compound. The compound demonstrated significant activity against Gram-positive bacteria, suggesting its potential as a lead compound for developing new antibiotics .

Case Study 2: Enzyme Inhibition

In another study focused on carbonic anhydrase inhibitors, this compound was found to exhibit moderate inhibitory activity against multiple isoforms. The results indicated that modifications in the structure could enhance its inhibitory potency, making it a candidate for further medicinal chemistry optimization .

Comparison with Similar Compounds

This compound can be compared with other structurally similar compounds to highlight its unique features and potential applications:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| Benzyl (3-methylazepan-4-yl)carbamate | Similar azepane structure but differs at position 3 | Potentially different biological activity profile |

| Benzyl ((4-fluoroazepan-4-yl)methyl)carbamate | Contains a fluorine atom enhancing lipophilicity | May exhibit distinct pharmacokinetic properties |

| Benzyl ((3-fluoroazepan-3-yl)methyl)carbamate | Fluorine substitution at position 3 | Could affect receptor binding and activity |

Propriétés

IUPAC Name |

benzyl N-(4-methylazepan-4-yl)carbamate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22N2O2/c1-15(8-5-10-16-11-9-15)17-14(18)19-12-13-6-3-2-4-7-13/h2-4,6-7,16H,5,8-12H2,1H3,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLOZCRZXZCCVMW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCCNCC1)NC(=O)OCC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.